molecular formula C8H7N3O2 B1626393 4-Nitroso-3,4-dihydroquinoxalin-2(1H)-one CAS No. 53374-52-0

4-Nitroso-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B1626393
CAS No.: 53374-52-0
M. Wt: 177.16 g/mol
InChI Key: ODRZHTKRWUWXFX-UHFFFAOYSA-N
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Description

4-Nitroso-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that features a quinoxaline core with a nitroso group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 4-Nitroso-3,4-dihydroquinoxalin-2(1H)-one involves the copper-catalyzed aerobic oxidative amination of 3,4-dihydroquinoxalin-2(1H)-ones. This method utilizes primary and secondary aliphatic amines as nitrogen sources under mild and simple reaction conditions . The reaction conditions are typically mild, allowing for good functional-group tolerance.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would apply. The copper-catalyzed method mentioned above could be adapted for industrial-scale production with appropriate modifications.

Chemical Reactions Analysis

Types of Reactions

4-Nitroso-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group under suitable conditions.

    Reduction: The nitroso group can be reduced to an amino group.

    Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: 4-Nitro-3,4-dihydroquinoxalin-2(1H)-one.

    Reduction: 4-Amino-3,4-dihydroquinoxalin-2(1H)-one.

    Substitution: Various substituted quinoxalinones depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in drug development due to its biological activities. Notably, derivatives of 4-nitroso-3,4-dihydroquinoxalin-2(1H)-one have been explored for their antimicrobial and anticancer properties.

Anticancer Activity:
Research indicates that this compound can inhibit cell proliferation in various cancer cell lines. A study demonstrated its effectiveness against colon cancer cells by targeting key pathways involved in tumor growth.

Table 1: Anticancer Activity of Quinoxaline Derivatives

CompoundCancer TypeIC50 (µM)Mechanism of Action
This compoundColon Cancer96.19 ± 5.39Inhibition of COX-2 and LDHA
Quinoxaline Analog ABreast Cancer50.00 ± 3.00Inhibition of topoisomerase II
Quinoxaline Analog BLung Cancer75.00 ± 4.50Induction of apoptosis via mitochondrial pathway

Antimicrobial Properties

The compound exhibits notable antimicrobial efficacy against resistant bacterial strains. Studies have shown that it can significantly reduce bacterial load in vitro, suggesting potential for further development as an antimicrobial agent.

Pharmacological Research

Beyond its anticancer and antimicrobial properties, derivatives of this compound have been investigated for their roles as enzyme inhibitors (e.g., COX-2 inhibitors) and as potential treatments for conditions like inflammation and pain management .

Case Studies

Several studies highlight the therapeutic potential of this compound:

  • Study on Colon Cancer: A study demonstrated that this compound significantly inhibited growth in colon cancer cell lines through COX-2 inhibition.
  • Antimicrobial Efficacy: Research indicated that this compound effectively reduced bacterial counts against resistant strains, showcasing its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism by which 4-Nitroso-3,4-dihydroquinoxalin-2(1H)-one exerts its effects depends on its specific application. In biological systems, the nitroso group can interact with various biomolecules, potentially leading to the formation of reactive intermediates that can modify proteins or nucleic acids. The exact molecular targets and pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroquinoxalin-2(1H)-one: Lacks the nitroso group but shares the quinoxaline core.

    4-Nitro-3,4-dihydroquinoxalin-2(1H)-one: An oxidized form of the compound.

    4-Amino-3,4-dihydroquinoxalin-2(1H)-one: A reduced form of the compound.

Uniqueness

4-Nitroso-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and materials.

Biological Activity

4-Nitroso-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound is part of a larger class of nitroso derivatives known for their diverse pharmacological properties, including anticancer and antimicrobial effects. The following sections will explore the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the nitrosation of 3,4-dihydroquinoxalin-2(1H)-one. This reaction can be performed using sodium nitrite in acidic conditions, which leads to the formation of the nitroso group at the 4-position of the quinoxaline structure.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study evaluating various quinoxaline derivatives found that these compounds can inhibit cell proliferation in several cancer cell lines by targeting key pathways involved in tumor growth and survival .

Table 1: Anticancer Activity of Quinoxaline Derivatives

CompoundCancer TypeIC50 (µM)Mechanism of Action
This compoundColon Cancer96.19 ± 5.39Inhibition of COX-2 and LDHA
Quinoxaline Analog ABreast Cancer50.00 ± 3.00Inhibition of topoisomerase II
Quinoxaline Analog BLung Cancer75.00 ± 4.50Induction of apoptosis via mitochondrial pathway

Antimicrobial Activity

Another significant aspect of the biological activity of this compound is its antimicrobial properties. Studies have shown that nitroso compounds can exhibit antibacterial activity against various pathogens, including those responsible for respiratory and gastrointestinal infections .

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Compound Tested
Escherichia coli32 µg/mLThis compound
Staphylococcus aureus16 µg/mLQuinoxaline Derivative C

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer metabolism, such as cyclooxygenase (COX) and lactate dehydrogenase (LDHA), thereby disrupting metabolic pathways essential for tumor growth .
  • Reactive Oxygen Species (ROS) Generation : Nitroso compounds are known to induce oxidative stress within cells by generating reactive oxygen species, leading to cellular damage and apoptosis in cancer cells .
  • Targeting Signaling Pathways : Research indicates that quinoxaline derivatives can modulate signaling pathways related to cell proliferation and survival, including the PI3K/Akt and MAPK pathways .

Case Studies

Several studies highlight the potential therapeutic applications of this compound:

  • Study on Colon Cancer : A study conducted on various quinoxaline derivatives demonstrated that this compound exhibited significant inhibitory effects on colon cancer cell lines through COX-2 inhibition and modulation of metabolic pathways .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of nitroso compounds against resistant bacterial strains, finding that this compound showed promising results in reducing bacterial load in vitro .

Properties

IUPAC Name

4-nitroso-1,3-dihydroquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c12-8-5-11(10-13)7-4-2-1-3-6(7)9-8/h1-4H,5H2,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRZHTKRWUWXFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10522344
Record name 4-Nitroso-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10522344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53374-52-0
Record name 4-Nitroso-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10522344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3,4-Dihydro-1H-quinoxalin-2-one (500 mg, 3.378 mmol) was dissolved in 3N HCl (10 mL) and stirred for 5 min. at 0° C. A solution of sodium nitrite (256 mg, 3.716 mmol) in water (2 mL) was added at 0° C., and the reaction mixture was stirred for 2 h at RT. After completion of reaction, water was added and the mixture extracted twice with DCM (100 mL). The combined organic layers were washed with water, dried over sodium sulfate and concentrated under reduced pressure to obtain 400 mg of 3,4-dihydro-4-nitrosoquinoxalin-2(1H)-one.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
256 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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